Home > Products > Screening Compounds P76266 > Cholecystokinin-33 (human)
Cholecystokinin-33 (human) - 96827-04-2

Cholecystokinin-33 (human)

Catalog Number: EVT-3167909
CAS Number: 96827-04-2
Molecular Formula: C29H30N2O6
Molecular Weight: 502.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cholecystokinin is synthesized primarily by enteroendocrine cells located in the mucosal lining of the small intestine, particularly in the duodenum. The precursor molecule is preprocholecystokinin, which consists of 115 amino acids. After proteolytic processing, several forms of cholecystokinin are produced, including cholecystokinin-33, cholecystokinin-22, and cholecystokinin-8. The biological activity of these peptides is largely attributed to their C-terminal regions, with cholecystokinin-8 being the most biologically active form .

Synthesis Analysis

The synthesis of human cholecystokinin-33 involves several key steps. A notable method includes selective esterification of the tyrosine phenolic hydroxyl group at position 27 using a pyridine-sulfonic acid complex. This process requires the reversible masking of other functional groups through specific protecting groups such as fluoren-9-ylmethoxycarbonyl for amino functions and t-butyldiphenylsilyl for serine hydroxyl groups .

The synthesis can be summarized as follows:

  1. Preparation: Start with unsulfated human cholecystokinin-33.
  2. Selective Esterification: Target the tyrosine residue for modification.
  3. Protection: Use appropriate protecting groups to shield other functional sites during the reaction.
  4. Deprotection: Remove protective groups after the desired modifications are complete.
Molecular Structure Analysis

Cholecystokinin-33 consists of 33 amino acids with a specific sequence that contributes to its biological function. The molecular structure features a characteristic helical configuration that is essential for receptor binding and activation. The presence of post-translational modifications, such as tyrosine sulfation at position 7 from the C-terminus, significantly enhances its biological activity by increasing its potency at the cholecystokinin A receptor .

Key Structural Features:

  • Amino Acid Sequence: Composed of 33 amino acids.
  • Post-translational Modifications: Includes sulfation which is critical for activity.
  • Helical Configuration: Facilitates interaction with receptors.
Chemical Reactions Analysis

Cholecystokinin-33 participates in various biochemical reactions primarily related to its role as a hormone. It stimulates pancreatic enzyme secretion and gallbladder contraction upon binding to specific receptors (CCK-A and CCK-B). In experimental settings, synthetic forms have been shown to elicit similar responses as natural forms in animal models .

Notable Reactions:

  1. Enzyme Secretion: Stimulates pancreatic enzymes in response to fatty acids and amino acids.
  2. Gallbladder Contraction: Induces contraction leading to bile release.
Mechanism of Action

The mechanism by which cholecystokinin-33 exerts its effects involves binding to specific receptors on target cells in the pancreas and gastrointestinal tract. Upon binding to the cholecystokinin A receptor on pancreatic acinar cells, it activates intracellular signaling pathways that lead to increased secretion of digestive enzymes .

Key steps include:

  1. Binding: Cholecystokinin-33 binds to its receptors.
  2. Signal Transduction: Activation of G-protein coupled receptors leads to intracellular signaling cascades.
  3. Physiological Response: Results in enzyme secretion and gallbladder contraction.
Physical and Chemical Properties Analysis

Cholecystokinin-33 exhibits distinct physical and chemical properties that are crucial for its functionality:

  • Molecular Weight: Approximately 3,700 Da.
  • Solubility: Highly soluble in aqueous solutions due to its peptide nature.
  • Stability: Sensitive to enzymatic degradation; stability can be enhanced through specific modifications.

These properties are essential for understanding how it behaves in physiological conditions and how it can be utilized in therapeutic applications.

Applications

Cholecystokinin-33 has several scientific applications:

  1. Clinical Research: Used in studies related to gastrointestinal function and disorders.
  2. Pharmacology: Investigated for its potential therapeutic roles in managing conditions like pancreatitis or gallbladder diseases.
  3. Biochemical Studies: Serves as a model peptide for studying hormone-receptor interactions.
Historical Context and Discovery of Cholecystokinin-33

Early Observations of Gallbladder and Pancreatic Secretion Regulation

The conceptual foundation for cholecystokinin (CCK) began with Claude Bernard’s 1856 observation that duodenal acidification stimulated bile flow, suggesting humoral regulation beyond neuronal mechanisms [5]. This was solidified in 1903 when Émile Wertheimer demonstrated persistent bile secretion after vagal/sympathetic nerve sectioning, eliminating purely neural control [5]. By 1928, Andrew Ivy and Eric Oldberg identified a specific gallbladder-contracting factor in intestinal extracts, naming it "cholecystokinin" (CCK) through cross-circulation experiments in dogs. Their key experiment showed that duodenal acidification in one dog induced gallbladder contraction in another, confirming a blood-borne messenger [3] [5]. Concurrently, the pancreozymin activity (pancreatic enzyme secretion) discovered by Harper and Raper in 1943 was later found to originate from the same molecule as CCK, resolving decades of controversy [3] [7].

Table 1: Key Historical Milestones in CCK Research

YearDiscoverer(s)ContributionSignificance
1856Claude BernardDuodenal acid increases bile flowFirst evidence of humoral GI regulation
1928Ivy & OldbergIdentification of CCK activityCoined term "cholecystokinin"
1943Harper & RaperDiscovery of pancreozyminLater shown identical to CCK
1968Jorpes & MuttIsolation/sequencing of CCK-33Structural confirmation of dual function

Identification of CCK-33 as a Major Bioactive Isoform

In 1968, Viktor Mutt and Erik Jorpes isolated and sequenced porcine CCK-33, revealing a 33-amino-acid peptide with a sulfated tyrosine residue (Tyr²⁷) critical for bioactivity [3] [7]. This discovery unified gallbladder contraction (cholecystokinetic) and pancreatic enzyme secretion (pancreozymic) activities under a single hormone. Crucially, tissue-specific processing yielded distinct molecular forms:

  • Brain: Dominated by sulfated CCK-8 (90% in rat cortex) [1].
  • Small Intestine: Enriched in larger forms (CCK-58, CCK-33, CCK-22), with CCK-33 being a major component (60–70% in humans) [1] [7].

Bioactivity studies demonstrated that CCK-33 exhibits higher in vivo potency than CCK-8 for stimulating pancreatic protein secretion (27.0 ± 2.9 mg/hr vs. 14.0 ± 1.8 mg/hr at 100 pmol/kg/hr) due to slower hepatic clearance [7] [8]. Hepatic transit experiments in dogs showed portal CCK-33 fully retained bioactivity, while CCK-8 lost 25–48% of its effect on gallbladder pressure and pancreatic secretion [8].

Table 2: Bioactive CCK Isoforms in Mammalian Tissues

IsoformPrimary SourceKey FeaturesRelative Stability
CCK-58Intestinal I-cellsLargest form; helical structureHigh (slow clearance)
CCK-33Intestinal I-cellsMajor endocrine formModerate (liver-resistant)
CCK-8NeuronsDominant brain formLow (rapid hepatic uptake)
CCK-4BrainAnxiogenic fragmentVery low

Evolution of Molecular Characterization Techniques

Early CCK research relied on bioassays measuring gallbladder pressure or pancreatic secretion in anesthetized animals [7] [10]. These were limited by low sensitivity and inability to distinguish molecular forms. Breakthroughs came with:

  • Chromatography: Gel permeation in 6M urea minimized peptide aggregation, separating CCK-33 from CCK-8 in rat brain/gut extracts [1]. Reverse-phase HPLC further resolved sulfated/non-sulfated forms [1].
  • Radioimmunoassays (RIAs): Antibodies targeting the C-terminus (shared by all CCK forms) or mid-region (CCK-33-specific) enabled plasma quantification. Mid-region RIAs confirmed CCK-33 as the predominant circulating form postprandially (≥50% of immunoreactivity) [4] [7].
  • Molecular Cloning: Revealed the human CCK gene (chromosome 3p22.1) encodes a 115-aa preprohormone, with CCK-33 generated by proteolytic cleavage at monobasic sites [3] [9].

Modern techniques like quantitative cholescintigraphy standardized CCK-33 dosing (0.40 IDU/kg over 20 min) for gallbladder ejection fraction (EF) measurement, defining abnormality as EF <40% [10]. Mass spectrometry now detects unsulfated CCK-33 variants, expanding insights into post-translational modifications [9].

Table 3: Analytical Techniques for CCK-33 Characterization

TechniqueApplicationKey AdvancementLimitation
Gel Permeation + UreaTissue extract separationPrevented CCK aggregationPoor resolution of similar-sized peptides
Reverse-Phase HPLCIsoform purificationResolved sulfated/non-sulfated formsRequired large sample volumes
Mid-Region RIAPlasma CCK-33 detectionSpecificity for larger CCK formsCross-reactivity with proCCK fragments
Quantitative CholescintigraphyFunctional bioactivityStandardized gallbladder EF measurementDependent on imaging protocol

Properties

CAS Number

96827-04-2

Product Name

Cholecystokinin-33 (human)

IUPAC Name

benzyl (3S)-3-[[(2R)-1-methoxy-3-(2-methoxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

Molecular Formula

C29H30N2O6

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C29H30N2O6/c1-35-26-15-9-8-13-22(26)16-24(28(33)36-2)30-27(32)25-17-21-12-6-7-14-23(21)18-31(25)29(34)37-19-20-10-4-3-5-11-20/h3-15,24-25H,16-19H2,1-2H3,(H,30,32)/t24-,25+/m1/s1

InChI Key

FPUNBFZNOBAEHZ-RPBOFIJWSA-N

SMILES

COC1=CC=CC=C1CC(C(=O)OC)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)OC)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OCC4=CC=CC=C4

Isomeric SMILES

COC1=CC=CC=C1C[C@H](C(=O)OC)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)OCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.